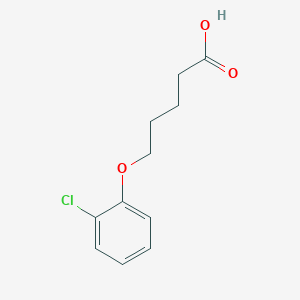

5-(2-Chlorophenoxy)pentanoic acid

Description

5-(2-Chlorophenoxy)pentanoic acid is a chlorinated aromatic carboxylic acid derivative. The compound consists of a pentanoic acid backbone with a 2-chlorophenoxy substituent. Its molecular formula is C₁₁H₁₃ClO₃, with an estimated molar mass of 228.68 g/mol.

Properties

CAS No. |

7170-47-0 |

|---|---|

Molecular Formula |

C11H13ClO3 |

Molecular Weight |

228.67 g/mol |

IUPAC Name |

5-(2-chlorophenoxy)pentanoic acid |

InChI |

InChI=1S/C11H13ClO3/c12-9-5-1-2-6-10(9)15-8-4-3-7-11(13)14/h1-2,5-6H,3-4,7-8H2,(H,13,14) |

InChI Key |

XNQKVNHPPPVIIK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OCCCCC(=O)O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Chlorophenoxypentanoic Acid

Key differences among positional isomers arise from chlorine substitution patterns (Table 1):

Key Observations :

- Steric Effects : The ortho isomer (2-chloro) may exhibit reduced reactivity in esterification or nucleophilic substitution due to steric hindrance between the chlorine and oxygen atoms.

Functional Group Variants

Sulfanyl vs. Phenoxy Substituents

This substitution alters chemical behavior:

- Stability : Thioether linkages are less stable under oxidative conditions compared to ethers, impacting storage and handling requirements.

Hydroxyl and Methoxy Derivatives

- 5-(2-Hydroxy-3-methoxyphenyl)pentanoic acid (CID 4092288, C₁₂H₁₆O₄): The hydroxyl and methoxy groups enhance hydrogen bonding capacity, increasing solubility in polar solvents .

- 5-(2,3-Dimethoxyphenyl)pentanoic acid (CAS 54130-93-7): Methoxy groups donate electron density, stabilizing the aromatic ring and altering acidity compared to chlorinated analogs .

Stability and Reactivity

- Incompatibilities: Strong oxidizers may degrade chlorophenoxypentanoic acids, releasing hazardous decomposition products like CO, CO₂, or chlorinated phenols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.